molecular formula C13H13FN2O3S B2939649 5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 2034379-02-5

5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No. B2939649
CAS RN: 2034379-02-5
M. Wt: 296.32
InChI Key: VPEPXVPBSOXENN-UHFFFAOYSA-N
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Description

The compound “5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an isoxazole ring, another type of heterocyclic aromatic organic compound, which consists of three carbon atoms and two nitrogen atoms in a five-membered ring . The molecule also contains a sulfonyl group attached to a fluoromethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyridine ring fused with an isoxazole ring, and a sulfonyl group attached to a fluoromethylphenyl group. The presence of these different functional groups and structural elements would likely result in a variety of chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine and isoxazole rings, for example, might undergo electrophilic substitution reactions. The sulfonyl group could potentially be involved in substitution reactions as well .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and isoxazole rings might contribute to its aromaticity and potentially its stability. The sulfonyl group and the fluorine atom might influence its polarity and reactivity .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, fluorinated compounds like this one are often explored for their pharmacological properties. The presence of a fluorine atom can significantly alter the biological activity of a molecule, potentially leading to the development of new therapeutic agents . For example, fluorinated pyridines have been studied for their potential use in local radiotherapy of cancer as well as other biologically active compounds .

Agriculture

The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved physical, biological, and environmental properties. Compounds with fluorinated moieties have been utilized as starting materials for the synthesis of herbicides and insecticides, offering enhanced activity and stability .

Material Science

In material science, fluorinated pyridines can contribute to the development of new materials with unique properties. Their strong electron-withdrawing substituents can lead to materials with reduced reactivity, which can be beneficial in creating more stable compounds for various applications .

Environmental Science

Fluorinated compounds are also of interest in environmental science, particularly in the study of environmental pollutants and their breakdown. The stability and persistence of such compounds can be a concern, but they also offer opportunities for the development of more effective and less toxic pesticides and herbicides .

Radiobiology

The synthesis of F-18 substituted pyridines is of particular interest in radiobiology. These compounds can be used as imaging agents in positron emission tomography (PET) scans, which are crucial for diagnosing and monitoring the progression of diseases, including cancer .

Synthetic Organic Chemistry

Finally, in synthetic organic chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure could be utilized in the construction of novel organic compounds with potential applications in drug development and other areas of chemical research .

Mechanism of Action

Mode of Action

It is known that the compound undergoes heterolytic c2-h bond cleavage under basic conditions to form a carbene, which then eliminates f¯ to give a cation . This suggests that the compound may interact with its targets through a mechanism involving the formation of a carbene intermediate.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s reactivity and its interactions with its targets. For instance, the compound’s reactivity may be enhanced in a basic environment due to its propensity to undergo heterolytic C2-H bond cleavage .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk of exposure .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Studies could also be conducted to better understand its physical and chemical properties, and to develop more efficient methods for its synthesis .

properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c1-9-6-11(2-3-12(9)14)20(17,18)16-5-4-13-10(8-16)7-15-19-13/h2-3,6-7H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEPXVPBSOXENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

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